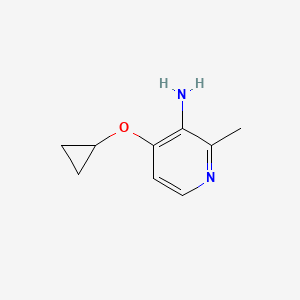

4-Cyclopropoxy-2-methylpyridin-3-amine

Beschreibung

4-Cyclopropoxy-2-methylpyridin-3-amine is a pyridine derivative featuring a cyclopropoxy substituent at the 4-position, a methyl group at the 2-position, and an amine at the 3-position. Pyridine derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science, with substituents like cyclopropoxy groups often influencing steric effects, metabolic stability, and binding affinity .

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

4-cyclopropyloxy-2-methylpyridin-3-amine |

InChI |

InChI=1S/C9H12N2O/c1-6-9(10)8(4-5-11-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3 |

InChI-Schlüssel |

DNIPVYOLFKIQEK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC(=C1N)OC2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki cross-coupling reaction to achieve higher yields and purity. This could include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-methylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Methyl-3-nitropyridin-2-amine

Structure: This compound (C₆H₇N₃O₂) has a nitro group at the 3-position, a methyl group at the 4-position, and an amine at the 2-position.

Key Differences:

- Reactivity: The nitro group in 4-methyl-3-nitropyridin-2-amine increases electrophilicity, making it more reactive in substitution reactions compared to the cyclopropoxy group in the target compound, which may enhance steric hindrance .

- Applications: Nitropyridines are often intermediates in explosives or dyes, whereas cyclopropoxy-substituted pyridines are more common in drug discovery due to their metabolic stability .

1-Cyclopropylpyrrolidin-3-amine

Structure: A pyrrolidine derivative (C₇H₁₄N₂) with a cyclopropyl group and an amine.

Key Differences:

- Ring System: The pyrrolidine ring confers conformational flexibility, whereas the pyridine ring in the target compound is aromatic and planar, influencing electronic interactions .

- Physicochemical Properties: The pyridine ring’s aromaticity may enhance π-π stacking in drug-receptor interactions, unlike the saturated pyrrolidine system .

Example 44 Compound (C₂₄H₃₆F₃N₅O₃)

Structure: A pyridine-based molecule with a trifluoromethyl group, piperazine, and cyclopentyl substituents.

Key Differences:

- Substituent Effects: The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, whereas the cyclopropoxy group in the target compound may balance lipophilicity with steric bulk .

- Synthesis: Both compounds likely employ reductive amination, but Example 44’s complexity (e.g., piperazine linkage) suggests multi-step synthesis compared to simpler pyridine derivatives .

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Potential Applications |

|---|---|---|---|---|---|

| 4-Cyclopropoxy-2-methylpyridin-3-amine* | C₉H₁₂N₂O | 164.21 | Cyclopropoxy, methyl, amine | Reductive amination (inferred) | Drug discovery, agrochemicals |

| 4-Methyl-3-nitropyridin-2-amine | C₆H₇N₃O₂ | 153.14 | Nitro, methyl, amine | Nitration of pyridine | Explosives, dyes |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | Cyclopropyl, pyrrolidine, amine | Cyclopropanation | Pharmaceutical intermediates |

| Example 44 Compound | C₂₄H₃₆F₃N₅O₃ | 500.3 | Trifluoromethyl, piperazine, pyridine | Reductive amination | Kinase inhibitors |

*Note: Data for this compound are inferred from structural analogs.

Research Findings and Implications

- Synthetic Challenges: The cyclopropoxy group’s strain may complicate synthesis, requiring optimized conditions (e.g., cyclopropanation via Simmons-Smith reaction) compared to simpler alkoxy groups .

- Biological Relevance: Cyclopropoxy-substituted pyridines are favored in medicinal chemistry for their resistance to oxidative metabolism, as seen in protease inhibitors and kinase-targeting drugs .

- Safety Considerations: Amines like 1-cyclopropylpyrrolidin-3-amine require precautions against inhalation and skin contact, suggesting similar handling for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.